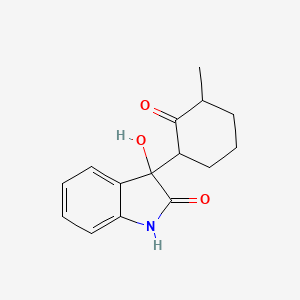
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one
描述
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the indole family. It is also known as MK-801 or dizocilpine. This compound is widely used in scientific research to study the mechanisms of action of various neurotransmitters and receptors in the brain.
科学研究应用
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is widely used in scientific research to study the mechanisms of action of various neurotransmitters and receptors in the brain. It is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. The compound has also been used to study the role of NMDA receptors in the development of tolerance to opioids and the pathophysiology of schizophrenia.
作用机制
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. The blockade of NMDA receptors by this compound leads to a decrease in the influx of calcium ions into the neuron, which in turn reduces the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
The blockade of NMDA receptors by 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior. The compound also reduces the activity of nitric oxide synthase, an enzyme that produces nitric oxide, which is involved in the regulation of blood flow and neurotransmitter release.
实验室实验的优点和局限性
The use of 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one in lab experiments has several advantages and limitations. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific study of this receptor in various experimental models. Another advantage is that the compound has a long half-life, which allows for prolonged blockade of the receptor. However, one limitation is that the compound is toxic at high doses and can cause neurotoxicity and cell death. Another limitation is that the compound is not selective for the NMDA receptor and can also block other ion channels and receptors.
未来方向
There are several future directions for the study of 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one. One direction is the development of more selective and less toxic NMDA receptor antagonists for the treatment of various neurological and psychiatric disorders. Another direction is the study of the role of NMDA receptors in the regulation of synaptic plasticity and the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the study of the effects of 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one on various neurotransmitter systems and ion channels can provide new insights into the regulation of brain function and the development of new drugs for the treatment of psychiatric disorders.
In conclusion, 3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that is widely used in scientific research to study the mechanisms of action of various neurotransmitters and receptors in the brain. It acts as a non-competitive antagonist of the NMDA receptor and has several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its study.
属性
IUPAC Name |
3-hydroxy-3-(3-methyl-2-oxocyclohexyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-4-7-11(13(9)17)15(19)10-6-2-3-8-12(10)16-14(15)18/h2-3,6,8-9,11,19H,4-5,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPZXTRTBTYMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1=O)C2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



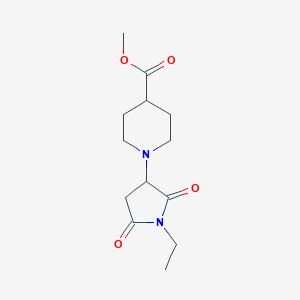
![ethyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B4226352.png)
![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)
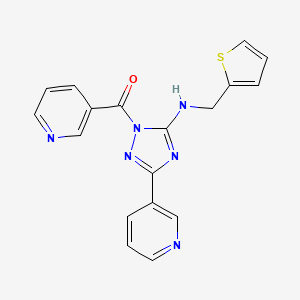

![N-[5-({[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4226388.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)
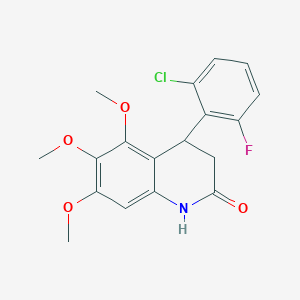
![1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4226415.png)
![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4226423.png)
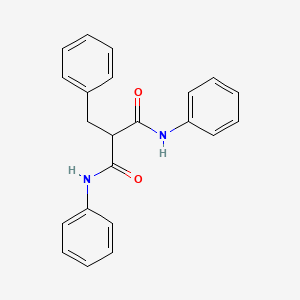

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4226440.png)